molecular formula C6H6Cl2N2O B2781751 (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride CAS No. 1002534-97-5

(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride

Cat. No.: B2781751
CAS No.: 1002534-97-5
M. Wt: 193.03
InChI Key: MQUHNWGVANLSMS-UHFFFAOYSA-N
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Description

(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a chloro group at the fourth position and a methyl group at the third position on the pyrazole ring, along with an acetyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride typically involves the chlorination of (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and efficient separation techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid and hydrochloric acid.

    Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions are typically carried out under mild to moderate conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used in the preparation of biologically active molecules for research purposes.

    Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent to introduce the acetyl group into other molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid: The precursor to (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride.

    (4-Chloro-3-methyl-pyrazol-1-yl)-propylamine: Another derivative of the pyrazole ring with different functional groups.

Uniqueness

This compound is unique due to its acetyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds in both research and industrial settings.

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-4-5(7)2-10(9-4)3-6(8)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUHNWGVANLSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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